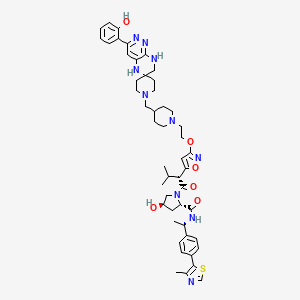

PROTAC SMARCA2 degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H62N10O6S |

|---|---|

Molecular Weight |

919.1 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,4'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-27-36(60)23-40(59)47(62)52-31(3)34-9-11-35(12-10-34)45-32(4)51-29-66-45)42-25-43(56-65-42)64-22-21-57-17-13-33(14-18-57)26-58-19-15-49(16-20-58)28-50-46-39(53-49)24-38(54-55-46)37-7-5-6-8-41(37)61/h5-12,24-25,29-31,33,36,40,44,53,60-61H,13-23,26-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+/m0/s1 |

InChI Key |

BMFRLBNGYKVCHH-UOKCIILFSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PROTAC SMARCA2 Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC SMARCA2 degrader-2 represents a novel therapeutic strategy designed to selectively eliminate the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, a key component of the SWI/SNF chromatin remodeling complex. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that function by inducing the selective intracellular degradation of target proteins.[1] They consist of three key components: a ligand that binds to the target protein (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2]

The mechanism of action of a this compound involves the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the SMARCA2 protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[3]

-

Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein, leading to its polyubiquitination.[4]

-

Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2]

-

Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically.[3]

This targeted degradation of SMARCA2 is a promising therapeutic approach, particularly in cancers with mutations in the SMARCA4 gene, where cancer cells become dependent on SMARCA2 for survival—a concept known as synthetic lethality.[5]

Quantitative Data for PROTAC SMARCA2 Degraders

The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including binding affinity (Kd), degradation potency (DC50), maximal degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of reported data for notable SMARCA2 degraders.

| Degrader | Target(s) | E3 Ligase Ligand | Binding Affinity (Kd) | DC50 | Dmax | Cell Viability (IC50) | Cell Line(s) | Reference |

| A947 | SMARCA2 | VHL | 93 nM (SMARCA2), 65 nM (SMARCA4) | 39 pM | >90% | Potent growth inhibition in SMARCA4-mutant cells | SW1573 | [4][6] |

| AU-24118 | SMARCA2, SMARCA4, PBRM1 | CRBN | Not Reported | Not Reported | Significant degradation at 1 µM | < 100 nM in sensitive cells | VCaP | [7][8] |

| PROTAC SMARCA2 degrader-21 | SMARCA2 | Not Specified | Not Reported | 10-50 nM | Not Reported | Not Reported | A549 | [9] |

| PROTAC SMARCA2/4-degrader-2 | SMARCA2, SMARCA4 | Not Specified | Not Reported | <100 nM | >90% | Not Reported | A549 | [9] |

Experimental Protocols

Western Blot Analysis for SMARCA2 Degradation

This protocol outlines the steps to quantify the degradation of SMARCA2 protein in cultured cells following treatment with a PROTAC degrader.

Materials:

-

Cell line of interest (e.g., SMARCA4-mutant cancer cell line)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SMARCA2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[10]

-

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.[3]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[3]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with primary anti-SMARCA2 and anti-loading control antibodies overnight at 4°C.[10]

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[3]

-

Analysis: Quantify band intensities using densitometry software. Normalize SMARCA2 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Cell Viability Assay

This protocol measures the effect of SMARCA2 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate overnight.[1]

-

Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control.[1]

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).[2]

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[2]

-

Data Acquisition and Analysis: Measure luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using graphing software.[1]

In-Cell Ubiquitination Assay

This protocol is to confirm that the degradation of SMARCA2 is mediated by the ubiquitin-proteasome system.

Materials:

-

Cell line of interest

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)

-

Anti-SMARCA2 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for western blot

Procedure:

-

Cell Treatment: Treat cells with this compound with or without pre-treatment with a proteasome inhibitor (MG132) for a short duration (e.g., 4-6 hours).

-

Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors to preserve ubiquitinated proteins.

-

Immunoprecipitation: Incubate the cell lysates with an anti-SMARCA2 antibody overnight, followed by incubation with Protein A/G magnetic beads to pull down SMARCA2 and its ubiquitinated forms.

-

Western Blot: Elute the immunoprecipitated proteins from the beads and perform a western blot as described previously. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of SMARCA2. An increase in the high molecular weight smear of ubiquitinated SMARCA2 in the presence of the PROTAC and a proteasome inhibitor confirms the mechanism.

Visualizing the Mechanism and Workflows

This compound Mechanism of Action

Caption: PROTAC-mediated degradation of SMARCA2 protein.

Experimental Workflow: Western Blot for Protein Degradation

Caption: Workflow for Western blot analysis of SMARCA2 degradation.

SMARCA2 Signaling Pathway in Cancer

Caption: Simplified SMARCA2 signaling in cancer and its disruption by a PROTAC degrader.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: PROTAC SMARCA2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC SMARCA2 degrader-2. This heterobifunctional molecule is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the chromatin remodeler SMARCA2, a key target in cancer therapy. This document details the chemical structure, biological activity, and the experimental protocols used to characterize this degrader, offering valuable insights for researchers in the field of targeted protein degradation.

Chemical Structure and Mechanism of Action

This compound, also referred to as PROTAC 2 in seminal literature, is a synthetic molecule designed to hijack the cell's natural protein disposal machinery to eliminate SMARCA2.[1] Its structure consists of three key components: a ligand that binds to the bromodomain of SMARCA2, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

The mechanism of action involves the formation of a ternary complex between this compound, the SMARCA2 protein, and the VHL E3 ligase. This proximity induces the ubiquitination of SMARCA2 by the E3 ligase, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful strategy to reduce the levels of pathogenic proteins like SMARCA2 in cancer cells.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound and its precursor, PROTAC 1, as reported in the primary literature. This data is essential for understanding the potency and efficacy of these degraders.

| Parameter | PROTAC 1 | PROTAC 2 | Cell Line | Reference |

| SMARCA2 DC50 | 300 nM | Not explicitly reported, but implied improvement over PROTAC 1 | MV-4-11 | [1] |

| SMARCA4 DC50 | 250 nM | Not explicitly reported | MV-4-11 | [1] |

| SMARCA2 Dmax | ~65% | Not explicitly reported | MV-4-11 | [1] |

| SMARCA4 Dmax | ~70% | Not explicitly reported | MV-4-11 | [1] |

| Ternary Complex Cooperativity (α) | 4.8 | Forms a stable ternary complex | - | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Western Blotting for SMARCA2 Degradation

This protocol is used to assess the extent of SMARCA2 protein degradation in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This biophysical assay is used to measure the binding affinity and cooperativity of the PROTAC in forming the ternary complex.

-

Reagents: Prepare solutions of the fluorescently labeled VHL ligand, purified SMARCA2 bromodomain (BD) protein, and the VHL-ElonginB-ElonginC (VCB) complex in an appropriate assay buffer.

-

Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent VHL ligand and the SMARCA2 BD protein.

-

Titration: Add serial dilutions of the PROTAC to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters. An increase in polarization indicates the formation of a larger complex.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) and cooperativity (α).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay provides an alternative method to study the formation of the ternary complex in a homogeneous format.

-

Reagents: Use a terbium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently labeled binding partner (e.g., biotinylated SMARCA2 BD recognized by streptavidin-d2). The VCB complex would be tagged (e.g., GST-tagged).

-

Assay Setup: In a low-volume 384-well plate, mix the tagged VCB complex, the biotinylated SMARCA2 BD, the terbium-labeled antibody, and streptavidin-d2.

-

PROTAC Addition: Add serial dilutions of the PROTAC to the wells.

-

Incubation: Incubate the plate at room temperature to allow for complex formation.

-

Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations

Signaling Pathway of PROTAC-mediated SMARCA2 Degradation

Caption: Mechanism of PROTAC-induced SMARCA2 degradation.

Experimental Workflow for Western Blot Analysis

References

The Synthetic Lethality of SMARCA2 Degradation in SMARCA4-Mutant Cancers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring loss-of-function mutations in its paralog, SMARCA4. SMARCA2 and SMARCA4 are mutually exclusive ATPases within the SWI/SNF chromatin remodeling complex.[1][2] In SMARCA4-deficient tumors, cancer cells become dependent on the residual SMARCA2-containing SWI/SNF complex for survival, creating a synthetic lethal vulnerability.[3][4] This guide provides a comprehensive technical overview of this synthetic lethal interaction, focusing on the mechanism of action of SMARCA2 degraders, quantitative data from preclinical studies, and detailed experimental protocols to evaluate this therapeutic approach.

The Principle of SMARCA2/SMARCA4 Synthetic Lethality

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin and alter the accessibility of DNA to transcription factors.[1][5] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1][2]

In healthy cells, the presence of either SMARCA4 or SMARCA2 is sufficient for the proper functioning of the SWI/SNF complex. However, a significant subset of cancers, including a notable percentage of non-small cell lung cancers (NSCLC), exhibit inactivating mutations or deletions in the SMARCA4 gene.[1][6] These SMARCA4-deficient cancer cells become critically dependent on the remaining paralog, SMARCA2, for their proliferation and survival.[3][4] The targeted removal of SMARCA2 in this context leads to the collapse of the SWI/SNF complex functionality, resulting in cell cycle arrest and apoptosis, a classic example of synthetic lethality.[2]

Mechanism of Action: SMARCA2-Targeted Degraders

The therapeutic exploitation of this synthetic lethal relationship has been primarily advanced through the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules with two key domains connected by a linker: one that binds to the target protein (in this case, the bromodomain of SMARCA2) and another that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][7]

The binding of a SMARCA2-targeting PROTAC to both SMARCA2 and an E3 ligase induces the formation of a ternary complex.[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the 26S proteasome.[9] The selective degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts the SWI/SNF complex, leading to downstream transcriptional reprogramming and ultimately, cell death.[8]

References

- 1. products.advansta.com [products.advansta.com]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 4. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Using Co-immunoprecipitation and Shotgun Mass Spectrometry for Protein-Protein Interaction Identification in Cultured Human Oligodendrocytes | Springer Nature Experiments [experiments.springernature.com]

The Dual Faces of SMARCA2: A Master Regulator of Chromatin Remodeling in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of gene expression, essential for normal cellular function, is largely orchestrated by the dynamic landscape of chromatin. At the heart of this regulation lies the SWI/SNF chromatin remodeling complex, a multi-subunit machine that utilizes the energy of ATP hydrolysis to alter nucleosome positioning and DNA accessibility. SMARCA2 (also known as BRM or BAF190B), a core catalytic ATPase subunit of this complex, has emerged as a pivotal player in both maintaining cellular homeostasis and driving oncogenesis. This technical guide provides a comprehensive overview of the multifaceted role of SMARCA2 in chromatin remodeling and its complex and often contradictory involvement in cancer. We delve into the molecular mechanisms of SMARCA2, its interplay with its paralog SMARCA4, the therapeutic promise of synthetic lethality, and the latest advancements in targeting SMARCA2 for cancer therapy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating the complexities of epigenetic regulation in cancer.

SMARCA2: The Engine of the SWI/SNF Chromatin Remodeling Complex

The SWI/SNF complex is a family of ATP-dependent chromatin remodeling complexes that play a crucial role in regulating gene expression by altering the structure of chromatin.[1] SMARCA2 and its paralog SMARCA4 (also known as BRG1) are the two mutually exclusive ATPase subunits that function as the catalytic core of the SWI/SNF complex.[2] These proteins harness the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1]

The SWI/SNF complex is a large, multi-protein assembly with a modular organization. The core components include the ATPase subunit (either SMARCA2 or SMARCA4), along with several other highly conserved subunits. The specific composition of the complex can vary, leading to functional diversity.

Figure 1: Simplified schematic of the mammalian SWI/SNF complex subunits.

The Dichotomous Role of SMARCA2 in Cancer

The role of SMARCA2 in cancer is complex and context-dependent, with studies reporting both tumor-suppressive and oncogenic functions. This duality is influenced by the specific cancer type, the status of its paralog SMARCA4, and the overall genomic and epigenomic landscape of the tumor.

SMARCA2 as a Tumor Suppressor

Evidence suggests that SMARCA2 can act as a tumor suppressor.[1][3] Its expression is often downregulated in various tumors compared to normal tissues.[3][4] A meta-analysis of data from The Cancer Genome Atlas (TCGA) and other databases revealed that while SMARCA4 is frequently overexpressed in tumors, SMARCA2 is almost invariably underexpressed.[3][4] Furthermore, high expression of SMARCA2 is often associated with a good prognosis in several cancer types, including liver hepatocellular carcinoma (LIHC) and kidney renal clear cell carcinoma (KIRC).[3][4] In contrast, high SMARCA4 expression is linked to poor prognosis in many tumors.[3][4]

Truncating mutations in SMARCA2, which are predicted to result in a loss of protein function, are considered likely oncogenic.[5] Germline mutations in SMARCA2 are associated with Nicolaides-Baraitser syndrome, a rare developmental disorder.[1][5]

SMARCA2 as an Oncogenic Dependency

In certain contexts, particularly in cancers with loss-of-function mutations in its paralog SMARCA4, cancer cells become dependent on the remaining SMARCA2 for survival.[6][7] This phenomenon, known as synthetic lethality, has positioned SMARCA2 as a promising therapeutic target.

The SMARCA4-SMARCA2 Synthetic Lethal Relationship

The synthetic lethal interaction between SMARCA4 and SMARCA2 is a cornerstone of a promising anti-cancer strategy.[6][7] SMARCA4 is one of the most frequently mutated genes in human cancers, with inactivating mutations occurring in a significant percentage of non-small cell lung cancer (NSCLC), ovarian cancer, and other malignancies.[8][9] When SMARCA4 is inactivated, the cell becomes solely reliant on SMARCA2 for the essential chromatin remodeling functions of the SWI/SNF complex.[6][7] Inhibition or degradation of SMARCA2 in these SMARCA4-deficient cancer cells leads to cell cycle arrest and apoptosis, while having a minimal effect on normal cells where both paralogs are functional.[10]

Figure 2: The principle of synthetic lethality between SMARCA4 and SMARCA2.

SMARCA2 as a Therapeutic Target

The synthetic lethal relationship between SMARCA4 and SMARCA2 has spurred the development of therapeutic agents that specifically target SMARCA2. Two main strategies are being pursued: small molecule inhibitors of the SMARCA2 ATPase domain and targeted protein degraders (PROTACs).

SMARCA2 ATPase Inhibitors

Inhibitors targeting the ATPase domain of SMARCA2 aim to block its catalytic activity, thereby disrupting the function of the SWI/SNF complex and inducing cell death in SMARCA4-deficient cancers.[11] While the development of selective SMARCA2 inhibitors has been challenging due to the high homology with SMARCA4, several compounds are under investigation.[6]

SMARCA2 PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[10] Several potent and selective SMARCA2 PROTACs have been developed, demonstrating robust anti-tumor activity in preclinical models of SMARCA4-mutant cancers.[4][5][12]

Data Presentation: Quantitative Insights into SMARCA2 in Cancer

Table 1: Differential Expression of SMARCA2 in Cancer

| Cancer Type | Comparison | Fold Change (log2) | p-value | Reference |

| Bladder Urothelial Carcinoma (BLCA) | Tumor vs. Normal | -0.6 | < 0.001 | [3] |

| Breast Invasive Carcinoma (BRCA) | Tumor vs. Normal | -0.4 | < 0.001 | [3] |

| Colon Adenocarcinoma (COAD) | Tumor vs. Normal | -0.5 | < 0.001 | [3] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Tumor vs. Normal | -1.2 | < 0.001 | [3] |

| Liver Hepatocellular Carcinoma (LIHC) | Tumor vs. Normal | -1.0 | < 0.001 | [3] |

| Lung Adenocarcinoma (LUAD) | Tumor vs. Normal | -0.7 | < 0.001 | [3] |

| Lung Squamous Cell Carcinoma (LUSC) | Tumor vs. Normal | -0.8 | < 0.001 | [3] |

| Stomach Adenocarcinoma (STAD) | Tumor vs. Normal | -0.9 | < 0.001 | [3] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Tumor vs. Normal | -0.5 | < 0.001 | [3] |

Data extracted from a meta-analysis of TCGA and other databases. Negative log2 fold change indicates downregulation in tumors.

Table 2: Efficacy of SMARCA2-Targeting PROTACs in SMARCA4-Deficient Cancer Cell Lines

| Compound | Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |

| A947 | SW1573 | NSCLC | Deficient | ~10 | >90 | ~0.01 | [4][5] |

| NCI-H1693 | NSCLC | Deficient | ND | ND | ~0.02 | [13] | |

| SMD-3040 | NCI-H520 | NSCLC | Deficient | <10 | >90 | <0.1 | [1][6] |

| NCI-H1693 | NSCLC | Deficient | <10 | >90 | <0.1 | [1][6] | |

| YDR1 | H1792 | NSCLC | Wild-type | 69 (24h) | 87 (24h) | >10 | [12] |

| NCI-H520 | NSCLC | Deficient | <10 | >90 | <0.1 | [12] | |

| YD54 | H1792 | NSCLC | Wild-type | 8.1 (24h) | 98.9 (24h) | >10 | [12] |

| NCI-H520 | NSCLC | Deficient | <10 | >90 | <0.1 | [12] |

DC50: concentration for 50% maximal degradation; Dmax: maximal degradation; IC50: half-maximal inhibitory concentration; ND: not determined.

Table 3: In Vivo Efficacy of SMARCA2 PROTACs in SMARCA4-Deficient Xenograft Models

| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |

| A947 | SW1573 | NSCLC | 50 mg/kg, qd | >80 | [4] |

| SMD-3040 | NCI-H520 | NSCLC | 50 mg/kg, qd | Significant | [1][6] |

| YDR1 | NCI-H520 | NSCLC | 80 mg/kg, qd | Significant | [12] |

qd: once daily.

Experimental Protocols: Key Methodologies for Studying SMARCA2

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for SMARCA2

This protocol outlines the general steps for performing ChIP-Seq to identify the genomic regions occupied by SMARCA2.

Figure 3: General workflow for a SMARCA2 ChIP-Seq experiment.

Detailed Steps:

-

Cell Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-SMARCA2 antibody.

-

Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for SMARCA2 binding.

In Vitro ATPase Activity Assay for SMARCA2

This protocol describes a colorimetric assay to measure the ATPase activity of purified SMARCA2 protein.

Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by SMARCA2. A malachite green-based reagent is used to detect the liberated Pi, which forms a colored complex that can be quantified spectrophotometrically.

Materials:

-

Purified recombinant SMARCA2 protein

-

ATP solution

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and DTT)

-

Malachite green reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare the assay buffer, ATP solution, and phosphate standards at the desired concentrations.

-

Set up the Reaction: In a 96-well plate, add the assay buffer, purified SMARCA2 protein, and the test compound (inhibitor).

-

Initiate the Reaction: Add ATP to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction and Detect Phosphate: Add the malachite green reagent to each well to stop the reaction and allow color development.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using the phosphate standards. Calculate the amount of Pi released in each reaction and determine the ATPase activity of SMARCA2.

Western Blot Analysis for SMARCA2 Degradation by PROTACs

This protocol details the steps for assessing the degradation of SMARCA2 in cancer cells following treatment with a PROTAC.

Procedure:

-

Cell Treatment: Plate cancer cells and treat them with varying concentrations of the SMARCA2 PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against SMARCA2.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of SMARCA2 degradation at different PROTAC concentrations. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Conclusion and Future Directions

SMARCA2 stands at a critical juncture in the landscape of cancer epigenetics. Its dual role as both a putative tumor suppressor and a key dependency in certain cancers underscores the complexity of SWI/SNF-mediated chromatin remodeling in tumorigenesis. The synthetic lethal relationship between SMARCA4 and SMARCA2 has opened a promising therapeutic window, and the development of selective SMARCA2 inhibitors and degraders is a rapidly advancing field.

Future research should focus on:

-

Elucidating the precise mechanisms by which SMARCA2 contributes to both tumor suppression and progression in different cellular contexts.

-

Identifying robust biomarkers to predict which patients with SMARCA4-deficient tumors will respond to SMARCA2-targeted therapies.

-

Investigating potential resistance mechanisms to SMARCA2 inhibitors and degraders.

-

Exploring combination therapies that may enhance the efficacy of SMARCA2-targeted agents.

A deeper understanding of the intricate functions of SMARCA2 will undoubtedly pave the way for novel and effective therapeutic strategies for a range of cancers, ultimately improving patient outcomes. This technical guide provides a solid foundation for the researchers and drug developers who are at the forefront of this exciting and impactful area of cancer research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SMARCA2 | Cancer Genetics Web [cancerindex.org]

- 8. SMARCA2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. preludetx.com [preludetx.com]

An In-Depth Technical Guide to PROTAC SMARCA2 Degrader-2 E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide focuses on PROTAC SMARCA2 degrader-2, a heterobifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a promising therapeutic target in cancers with mutations in its paralog, SMARCA4. This guide provides a comprehensive overview of the E3 ligase recruitment mechanism, quantitative data on representative SMARCA2 degraders, detailed experimental protocols, and visual workflows to facilitate research and development in this area.

Mechanism of Action: E3 Ligase Recruitment and Ternary Complex Formation

The core mechanism of any PROTAC, including SMARCA2 degrader-2, involves the formation of a ternary complex comprising the PROTAC molecule, the target protein (SMARCA2), and an E3 ubiquitin ligase. This compound is engineered with two distinct warheads connected by a linker: one binds to the bromodomain of SMARCA2, and the other recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2][3][4]

This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles. The stability and cooperativity of the ternary complex are critical determinants of the efficiency of protein degradation.[4]

dot

Caption: PROTAC-mediated degradation of SMARCA2.

Quantitative Data for Representative SMARCA2 PROTAC Degraders

The following tables summarize key quantitative data for well-characterized SMARCA2 PROTACs, providing a basis for comparison and selection of tool compounds for research.

Table 1: Binding Affinities and Ternary Complex Formation

| PROTAC | E3 Ligase Recruited | Target Binding Affinity (Kd) to SMARCA2 | E3 Ligase Binding Affinity (Kd) | Ternary Complex Cooperativity (α) | Reference(s) |

| ACBI1 | VHL | - | - | 26 | [4] |

| ACBI2 | VHL | - | - | - | [1][2][3] |

| A947 | VHL | 93 nM | - | - | [5][6] |

| PROTAC 1 | VHL | - | - | 3.2 | [4] |

| YDR1 | Cereblon (CRBN) | - | - | - | |

| YD54 | Cereblon (CRBN) | - | - | - |

Table 2: Cellular Degradation Potency and Selectivity

| PROTAC | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | Selectivity (SMARCA4/SMARCA2 DC50) | Reference(s) |

| ACBI2 | RKO | 1 nM | >90% | 32 nM | ~32-fold | [7] |

| ACBI2 | NCI-H1568 | 1-13 nM | >90% | - | >30-fold | [1] |

| A947 | SW1573 | 39 pM | 96% | 1.1 nM | ~28-fold | [5][6] |

| YDR1 | H1792 (24h) | 69 nM | 87% | - | - | |

| YD54 | H1792 (24h) | 8.1 nM | 98.9% | - | - | |

| SMARCA2/4-degrader-1 | A549 (24h) | <100 nM | >90% | <100 nM | Non-selective | [8] |

| SMARCA2/4-degrader-22 | A549 (24h) | <100 nM | >90% | <100 nM | Non-selective | [9] |

Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of this compound.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

dot

Caption: Workflow for Ternary Complex Analysis.

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Materials:

-

Purified SMARCA2 bromodomain protein

-

Purified E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

-

This compound

-

ITC instrument

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

-

Protocol:

-

Thoroughly dialyze both proteins against the same buffer to minimize buffer mismatch effects.

-

Prepare a 20-50 µM solution of the SMARCA2 bromodomain in the ITC cell.

-

Prepare a 200-500 µM solution of the PROTAC in the injection syringe.

-

Titrate the PROTAC into the SMARCA2 solution at 25°C, with 1-2 µL injections spaced 120-180 seconds apart.

-

To determine ternary complex formation and cooperativity, pre-saturate the SMARCA2 bromodomain with the PROTAC and titrate in the E3 ligase complex.

-

Analyze the data using the instrument's software to fit a suitable binding model and determine the thermodynamic parameters.

-

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic data (kon and koff) in addition to binding affinity (Kd).

-

Materials:

-

Purified SMARCA2 bromodomain protein (with an affinity tag, e.g., His-tag)

-

Purified E3 ligase complex

-

This compound

-

SPR instrument and sensor chips (e.g., Ni-NTA chip for His-tagged protein)

-

Running buffer (e.g., HBS-EP+ buffer)

-

-

Protocol:

-

Immobilize the His-tagged SMARCA2 bromodomain onto the Ni-NTA sensor chip.

-

Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary interaction.

-

To measure ternary complex formation, inject a mixture of the PROTAC and the E3 ligase complex over the immobilized SMARCA2.

-

Regenerate the sensor surface between cycles according to the manufacturer's instructions.

-

Analyze the sensorgrams using the instrument's software to determine kinetic and affinity constants.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce SMARCA2 ubiquitination by the recruited E3 ligase.

-

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human E3 ligase complex (e.g., VCB)

-

Recombinant human SMARCA2 (full-length or relevant domain)

-

Human ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

Anti-SMARCA2 antibody

-

Anti-ubiquitin antibody

-

SDS-PAGE and Western blotting reagents

-

-

Protocol:

-

Set up the ubiquitination reaction in a total volume of 20-50 µL.

-

Combine the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), E3 ligase (e.g., 200 nM), SMARCA2 (e.g., 200 nM), and ubiquitin (e.g., 5-10 µM) in the reaction buffer.

-

Add the PROTAC at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-SMARCA2 antibody to detect the high molecular weight smear characteristic of polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

-

Cellular Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction of intracellular SMARCA2 levels upon PROTAC treatment.

dot

Caption: Western Blot Workflow.

-

Materials:

-

Cancer cell line expressing SMARCA2 (e.g., A549, RKO, NCI-H1568)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-SMARCA2, anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine the DC50 and Dmax values.

-

Conclusion

The development of this compound offers a promising therapeutic strategy for cancers with SMARCA4 mutations. A thorough understanding of the E3 ligase recruitment mechanism and the ability to quantitatively assess ternary complex formation and cellular degradation are crucial for the successful development of these molecules. This technical guide provides a foundational framework, including key quantitative data and detailed experimental protocols, to support researchers in advancing the field of targeted protein degradation. The provided diagrams of the signaling pathway and experimental workflows serve as visual aids to conceptualize the complex processes involved in PROTAC-mediated SMARCA2 degradation.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTAC SMARCA2/4-degrader-22 | PROTACs | 2568277-48-3 | Invivochem [invivochem.com]

Decoding the Dance of Degradation: An In-depth Guide to the SMARCA2 PROTAC Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology, particularly for cancers with mutations in its paralog, SMARCA4.[1][2][3] At the heart of this approach lies the formation of a ternary complex, a crucial molecular assembly orchestrated by Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the SMARCA2 PROTAC ternary complex, integrating structural insights, biophysical data, and detailed experimental methodologies to empower researchers in the rational design and optimization of next-generation SMARCA2 degraders.

The Ternary Complex: A Triad of Molecular Recognition

A PROTAC is a bifunctional molecule designed to simultaneously bind a target protein (in this case, the bromodomain of SMARCA2) and an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase.[4][5] This tripartite interaction forms a transient ternary complex (SMARCA2-PROTAC-E3 ligase), which brings the E3 ligase in close proximity to SMARCA2, facilitating the transfer of ubiquitin to the target protein.[6][7] Subsequent polyubiquitination marks SMARCA2 for degradation by the proteasome.[5]

The stability and conformation of this ternary complex are paramount to the efficiency of degradation.[8][9] Factors such as the binding affinities of the PROTAC for both SMARCA2 and the E3 ligase, the length and composition of the linker connecting the two binding moieties, and the specific protein-protein interactions established within the complex all contribute to the overall degradation efficacy.[10]

Visualizing the PROTAC Mechanism

The following diagram illustrates the catalytic cycle of PROTAC-mediated SMARCA2 degradation, highlighting the central role of the ternary complex.

References

- 1. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]

- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]

- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. benchchem.com [benchchem.com]

SMARCA2 as a Therapeutic Target in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeting of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, represents a promising therapeutic strategy for a defined subset of non-small cell lung cancers (NSCLCs). This approach is rooted in the concept of synthetic lethality, specifically in tumors harboring loss-of-function mutations in the paralogous gene SMARCA4.[1][2][3] In SMARCA4-deficient NSCLC, which accounts for approximately 5-10% of cases, cancer cells become critically dependent on the remaining SMARCA2 for survival and proliferation.[3][4] This dependency creates a therapeutic window, allowing for selective targeting of tumor cells while sparing normal tissues where SMARCA4 is functional. This guide provides an in-depth overview of the preclinical rationale, therapeutic modalities, quantitative data, and key experimental protocols relevant to the development of SMARCA2-targeted therapies.

The SWI/SNF Complex and the Rationale for Targeting SMARCA2

The SWI/SNF (Switch/Sucrose Non-Fermentable) complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[5][6] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[5][7] These paralogs share a high degree of homology, including a C-terminal bromodomain and a central ATPase domain, which is essential for their chromatin remodeling activity.[8][9]

In healthy cells, the functions of SMARCA2 and SMARCA4 are largely redundant. However, a significant subset of NSCLC tumors carry inactivating mutations or deletions in the SMARCA4 gene.[3] These SMARCA4-deficient cells become uniquely dependent on the paralog SMARCA2 for the assembly and function of the SWI/SNF complex and, consequently, for their survival.[1][2][10] The targeted inhibition or degradation of SMARCA2 in this context leads to cell cycle arrest and apoptosis, a classic example of a synthetic lethal interaction.[1][10] This provides a clear and compelling rationale for developing therapies that selectively target SMARCA2 in SMARCA4-mutant NSCLC.

Signaling and Synthetic Lethality Pathway

The diagram below illustrates the composition of the SWI/SNF complex and the synthetic lethal relationship between SMARCA4 and SMARCA2. In SMARCA4-proficient cells, the complex can function with either ATPase. In SMARCA4-mutant cells, the complex is entirely reliant on SMARCA2, making it a critical vulnerability.

Therapeutic Modalities

Two primary strategies are being pursued to target SMARCA2: direct enzymatic inhibition and targeted protein degradation.

-

ATPase Inhibitors: Small molecules designed to block the ATPase activity of SMARCA2. This approach has been challenging due to the high homology between the ATPase domains of SMARCA2 and SMARCA4, making the development of selective inhibitors difficult.[4] Dual SMARCA2/4 inhibitors have faced toxicity concerns in clinical trials, underscoring the need for SMARCA2-selective agents.[4]

-

Targeted Protein Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that link a SMARCA2-binding ligand to a recruiter for an E3 ubiquitin ligase (e.g., VHL or Cereblon).[11][12] This induces the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.[11] This approach has shown greater promise for achieving selectivity, as PROTACs can exploit subtle differences in surface topology to induce preferential degradation of SMARCA2 over SMARCA4.[2]

PROTAC Mechanism of Action

The diagram below outlines the catalytic cycle of a SMARCA2 PROTAC, leading to the selective destruction of the target protein.

Preclinical and Clinical Data

A growing body of evidence supports the viability of targeting SMARCA2. Preclinical studies have demonstrated potent and selective activity of SMARCA2 degraders in SMARCA4-deficient cancer models.

In Vitro Degradation and Proliferation Data

The following tables summarize key quantitative data from preclinical studies of various SMARCA2-targeting compounds in NSCLC cell lines.

Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs

| Compound | Cell Line | Type | DC₅₀ (nM) | Dₘₐₓ (%) | Selectivity (SMARCA2 vs. SMARCA4) | Reference |

|---|---|---|---|---|---|---|

| UM-SMD-3236 | (Not specified) | PROTAC | < 1 | > 95% | > 400-fold | [13] |

| Unnamed PROTAC | SMARCA4-mutant lung | PROTAC | 30 (median) | Not specified | Selective | [14] |

| YDR1 | H1792 (SMARCA4-WT) | PROTAC (CRBN) | 60-69 | 87-94% | Selective | [12] |

| YD54 | H1792 (SMARCA4-WT) | PROTAC (CRBN) | 8.1-16 | > 98% | Selective |[12] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity

| Compound/Strategy | Cell Line | SMARCA4 Status | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|---|

| SMARCA2 shRNA | A549 | Deficient | - | Viability | [8] |

| SMARCA2 shRNA | NCI-H460 | Proficient | No effect | Viability | [8] |

| Selective PROTACs | SMARCA4-deleted | Deficient | 1 - 10 | Proliferation | [15] |

| Selective PROTACs | SMARCA4-WT | Proficient | > 1000 | Proliferation | [15] |

| Unnamed PROTAC | SMARCA4-mutant lung | Deficient | 110 | Not specified |[14] |

IC₅₀: Half-maximal inhibitory concentration.

In Vivo Efficacy Data

Animal models have corroborated the synthetic lethal effect, with SMARCA2 degraders showing significant anti-tumor activity in SMARCA4-deficient xenografts.

Table 3: In Vivo Anti-Tumor Activity

| Compound | Model | Dosing | Outcome | Reference |

|---|---|---|---|---|

| UM-SMD-3236 | SMARCA4-deficient xenograft | IV, weekly | Highly effective tumor growth inhibition | [13] |

| UM-SMD-3236 | SMARCA4-deficient xenograft | Single IV dose | 85-93% SMARCA2 depletion in tumor for 7 days | [13] |

| YDR1 | CrbnI391V mice | 80 mg/kg, PO, daily | 81% SMARCA2 degradation in spleen | [12] |

| GLR-203101 | A549 xenograft | 25 mg/kg, PO | Robust, dose-dependent anti-tumor activity |[6] |

IV: Intravenous, PO: Oral (by mouth).

Clinical Development

The SMARCA2-targeting strategy has advanced into clinical trials.

-

PRT3789: A first-in-class, selective SMARCA2 degrader is in a Phase 1 trial for patients with SMARCA4-mutated solid tumors, including NSCLC.[16][17]

-

As of September 2024, the trial had enrolled 65 patients, with PRT3789 demonstrating good tolerability.[16][18]

-

Among 26 evaluable NSCLC or esophageal cancer patients with Class 1 (loss of function) mutations, 4 confirmed partial responses were observed.[16][18][19]

-

Higher doses resulted in more profound and sustained SMARCA2 degradation.[16]

-

-

LY4050784: A selective SMARCA2 inhibitor is also in a Phase 1 study for advanced solid tumors with SMARCA4 alterations (NCT06561685).[20]

Key Experimental Methodologies

Validating SMARCA2 as a target and characterizing candidate drugs requires a suite of specialized molecular and cellular biology techniques.

CRISPR Screen for Synthetic Lethality Identification

Genome-wide CRISPR screens are a powerful, unbiased method to identify synthetic lethal interactions.[21][22] The workflow below outlines a typical pooled screen to find genes that are essential only in the absence of SMARCA4.

Protocol: Pooled Lentiviral CRISPR-Cas9 Knockout Screen

-

Cell Line Preparation: Generate isogenic SMARCA4 wild-type (WT) and knockout (KO) NSCLC cell lines that stably express the Cas9 nuclease.

-

Library Transduction: Transduce both cell lines with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (~0.3) to ensure most cells receive a single sgRNA. A sufficient number of cells must be transduced to maintain library representation (e.g., >500 cells per sgRNA).

-

Selection and Baseline Collection: Select for transduced cells using puromycin. After selection, harvest a population of cells to serve as the baseline (T₀) reference.

-

Cell Culture: Passage the remaining cells for 14-21 days, ensuring library representation is maintained at each passage.

-

Genomic DNA Extraction: Harvest genomic DNA from the T₀ and final timepoint populations for both WT and KO cell lines.

-

Sequencing: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA. Subject the amplicons to next-generation sequencing (NGS).

-

Data Analysis: Align sequencing reads to the sgRNA library reference. Identify sgRNAs that are significantly depleted in the SMARCA4-KO cell line at the final timepoint compared to both its T₀ and the SMARCA4-WT line. Genes targeted by multiple depleted sgRNAs are considered synthetic lethal hits.[23]

Western Blot for Protein Degradation

Western blotting is essential for quantifying the degradation of a target protein following treatment with a PROTAC.[24]

Protocol: Quantifying SMARCA2 Degradation

-

Cell Treatment: Plate SMARCA4-mutant NSCLC cells (e.g., A549, NCI-H1693) and treat with a dose range of the SMARCA2 degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[24]

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation.[24][25][26]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[24]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

-

Analysis: Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to normalize the data. Quantify band intensity using densitometry software to determine the percentage of SMARCA2 degradation relative to a vehicle-treated control. This data is used to calculate DC₅₀ and Dₘₐₓ values.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, providing mechanistic insight into how SMARCA2 loss affects gene regulation.[27][28]

Protocol: SMARCA2 ChIP-Seq

-

Cross-linking: Treat SMARCA4-mutant NSCLC cells with formaldehyde (B43269) to cross-link proteins to DNA. Some protocols may benefit from a dual cross-linker like DSG to better capture protein-protein interactions.[28]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to SMARCA2. Use magnetic beads (Protein A/G) to pull down the antibody-protein-DNA complexes.[29][30]

-

Washes and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of high salt concentration. Purify the co-precipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform next-generation sequencing.

-

Data Analysis: Align sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of SMARCA2 enrichment.[28] Compare SMARCA2 binding patterns in degrader-treated vs. untreated cells to understand how SMARCA2 removal alters chromatin accessibility and gene transcription.

Challenges and Future Directions

While targeting SMARCA2 is a highly promising strategy, several challenges and open questions remain:

-

Biomarker Strategy: The primary biomarker is a loss-of-function SMARCA4 mutation. However, the exact type of mutation (e.g., truncating vs. missense) and the requirement for complete protein loss need further clinical validation.[1] SMARCA2 expression itself is also a necessary biomarker.[1]

-

Mechanisms of Resistance: Potential resistance mechanisms could include upregulation of compensatory pathways, mutations in the E3 ligase machinery preventing PROTAC efficacy, or epigenetic modifications that bypass the need for SMARCA2.

-

Combination Therapies: Preclinical data suggests that combining SMARCA2 degraders with other agents, such as chemotherapy or KRAS G12C inhibitors in co-mutated tumors, could lead to synergistic anti-tumor effects.[12][19] Clinical exploration of these combinations is a logical next step.[17]

Conclusion

The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a robust and validated therapeutic hypothesis for a genetically defined subset of NSCLC patients. Targeted degradation of SMARCA2 has emerged as the leading modality, with compounds demonstrating high potency, selectivity, and promising anti-tumor activity in both preclinical models and early-phase clinical trials. Continued research focusing on optimizing drug properties, refining patient selection biomarkers, and exploring rational combination strategies will be critical to realizing the full potential of this targeted therapy.

References

- 1. preludetx.com [preludetx.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Prelude Therapeutics Unveils SMARCA Degrader Data at 36th EORTC-NCI-AACR Symposium [synapse.patsnap.com]

- 17. youtube.com [youtube.com]

- 18. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]

- 19. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]

- 20. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 21. [PDF] CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. 2bscientific.com [2bscientific.com]

- 26. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 28. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]

- 29. bosterbio.com [bosterbio.com]

- 30. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Strategy: Initial Characterization of Novel SMARCA2 Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The targeted degradation of cellular proteins has emerged as a transformative therapeutic modality, offering the potential to address previously intractable drug targets. Within this landscape, the selective degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, presents a compelling synthetic lethal strategy for the treatment of cancers harboring inactivating mutations in its paralog, SMARCA4 (also known as BRG1). This technical guide provides a comprehensive overview of the core principles and methodologies for the initial characterization of novel SMARCA2 degraders, equipping researchers with the knowledge to navigate this promising area of drug discovery.

Introduction to SMARCA2 Degradation and the Principle of Synthetic Lethality

SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex.[1] This complex plays a pivotal role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] In a significant portion of human cancers, including non-small cell lung cancer, the SMARCA4 gene is mutated and inactivated.[2][3] These cancer cells become critically dependent on the remaining functional paralog, SMARCA2, for their survival and proliferation.[2][4] This dependency creates a synthetic lethal relationship, where the targeted degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to selective cell death, while sparing healthy cells with functional SMARCA4.[2][4]

Novel SMARCA2 degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, are engineered molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the SMARCA2 protein.[5][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Bifunctional degraders, such as PROTACs, consist of three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The formation of a ternary complex between the SMARCA2 protein, the degrader molecule, and an E3 ligase (e.g., VHL, Cereblon, DCAF16, or FBXO22) brings the protein into close proximity with the ubiquitination machinery.[6][7][8] This induced proximity leads to the polyubiquitination of SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome.[9][10] Molecular glues, on the other hand, induce a conformational change in the E3 ligase, creating a neosubstrate binding site that recognizes the target protein for degradation.[7]

Quantitative Data Presentation

The initial characterization of novel SMARCA2 degraders involves a series of quantitative assays to determine their potency, selectivity, and efficacy. The following tables summarize key quantitative data for representative novel SMARCA2 degraders.

| Degrader | Type | E3 Ligase Recruited | Target Cell Line | DC50 (nM) | Dmax (%) | Citation |

| A947 | PROTAC | VHL | SW1573 | ~1-10 | >90 | [11][12] |

| YDR1 | PROTAC | Cereblon | SMARCA4-mutant lung cancer cells | 7.7 | >90 | [3][13] |

| YD54 | PROTAC | Cereblon | SMARCA4-mutant lung cancer cells | 3.5 | >90 | [3][13] |

| G-6599 | Monovalent Degrader | FBXO22 | SW1573 | 0.013 | >95 | [8] |

Table 1: Degradation Potency of Novel SMARCA2 Degraders. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

| Degrader | Target Cell Line | IC50 (nM) | Selectivity (vs. SMARCA4 WT cells) | Citation |

| A947 | SMARCA4-mutant models | Potent | High | [11] |

| YDR1 | SMARCA4-mutant lung cancer cells | 1-10 | >100-fold | [3] |

| YD54 | SMARCA4-mutant lung cancer cells | 1-10 | >100-fold | [3] |

| PRT004 | SMARCA4-del cancer cell lines | Potent | High | [4][14] |

Table 2: Anti-proliferative Activity of Novel SMARCA2 Degraders. IC50 represents the concentration of the degrader required to inhibit cell growth by 50%.

Mandatory Visualizations

Caption: Mechanism of action of a SMARCA2 PROTAC degrader.

Caption: Experimental workflow for SMARCA2 degrader characterization.

Experimental Protocols

Western Blot for SMARCA2 Degradation

This protocol details the quantification of SMARCA2 protein levels in cells treated with a novel degrader.

Materials:

-

SMARCA4-mutant cancer cell line (e.g., SW1573, NCI-H1793)

-

Cell culture medium and supplements

-

Novel SMARCA2 degrader stock solution (in DMSO)

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.[13]

-

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]

-

Incubate on ice for 30 minutes with occasional vortexing.[15]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF membrane.[16]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[16]

-

Wash the membrane three times with TBST for 10 minutes each.[16]

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times with TBST for 10 minutes each.[16]

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

-

Quantify band intensities using densitometry software and normalize SMARCA2 levels to the loading control.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the SMARCA2-degrader-E3 ligase ternary complex.

Materials:

-

Cell lysate from cells treated with the SMARCA2 degrader or DMSO

-

Primary antibody against the E3 ligase (e.g., anti-VHL, anti-CRBN) or a tag on an overexpressed E3 ligase

-

Protein A/G magnetic beads

-

IP Lysis/Wash Buffer

-

Elution Buffer

-

Western blot reagents (as described above)

Procedure:

-

Lysate Preparation:

-

Prepare cell lysates as described in the Western Blot protocol.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against the E3 ligase overnight at 4°C with gentle rotation.[17]

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.[17]

-

Wash the beads three to five times with IP Lysis/Wash Buffer.[17]

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blot using antibodies against SMARCA2 and the E3 ligase. The presence of SMARCA2 in the E3 ligase immunoprecipitate from degrader-treated cells, but not from control cells, indicates ternary complex formation.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[18]

Materials:

-

SMARCA4-mutant and wild-type cancer cell lines

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in opaque-walled multiwell plates at an appropriate density.[19]

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the SMARCA2 degrader for 72-120 hours.

-

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[19]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][20]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.[19]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of the degrader to SMARCA2 within intact cells.

Materials:

-

HEK293T cells

-

Plasmid encoding SMARCA2-NanoLuc® fusion protein

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer and Substrate

-

Plate reader capable of measuring luminescence and BRET signals

Procedure:

-

Transfection:

-

Transfect HEK293T cells with the SMARCA2-NanoLuc® fusion plasmid and culture for 24 hours.[21]

-

-

Assay Preparation:

-

Harvest and resuspend the transfected cells in Opti-MEM®.[21]

-

Add the NanoBRET™ Tracer to the cell suspension.

-

-

Compound Addition and Measurement:

-

Dispense the cell-tracer mix into a white-bottom 384-well plate.

-

Add the SMARCA2 degrader at various concentrations.

-

Add the NanoBRET™ Substrate and read the plate on a luminometer equipped with 450 nm and 610 nm filters.[21]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50 value for target engagement.

-

Conclusion